molecular formula C15H13F2N3O3 B11428482 5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11428482
M. Wt: 321.28 g/mol
InChI Key: JGEDTFPEZHAWQR-UHFFFAOYSA-N
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Description

5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves a multi-step process. One common method is the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This reaction yields the desired pyrido[2,3-d]pyrimidine derivative with an aryl substituent at position C6, which is crucial for its biological activity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrido[2,3-d]pyrimidine derivatives. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-difluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione stands out due to the presence of fluorine atoms, which enhance its stability, bioavailability, and binding affinity towards molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

Molecular Formula

C15H13F2N3O3

Molecular Weight

321.28 g/mol

IUPAC Name

5-(2,5-difluorophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H13F2N3O3/c1-19-13-12(14(22)20(2)15(19)23)9(6-11(21)18-13)8-5-7(16)3-4-10(8)17/h3-5,9H,6H2,1-2H3,(H,18,21)

InChI Key

JGEDTFPEZHAWQR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=C(C=CC(=C3)F)F)C(=O)N(C1=O)C

Origin of Product

United States

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